alpha-Epoxydihydroartemisinic acid

説明

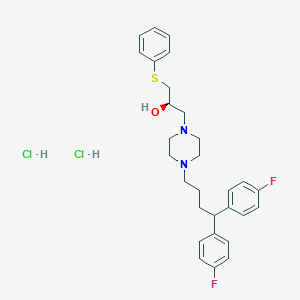

Alpha-Epoxydihydroartemisinic acid is a derivative of artemisinin, a natural compound derived from Artemisia annua L . It is used for research and development purposes .

Synthesis Analysis

The synthesis of alpha-Epoxydihydroartemisinic acid involves the photooxygenation of dihydroartemisinic acid (DHAA) to an hydroperoxide, which is the essential initial step of the partial synthesis to artemisinin . The first oxidation step by cytochrome P450 (CYP71AV1) is the main rate-limiting step .Chemical Reactions Analysis

The photooxygenation reactions were studied in a two-phase photo-flow reactor utilizing Taylor flow for enhanced mixing and fast gas-liquid mass transfer . The conversion steps from artemisinic acid to arteannuin B, epi-deoxyarteannuin B and artemisitene in the LAP chemotype are non-enzymatic and parallel the non-enzymatic conversion of DHAA to artemisinin and dihyro-epi-deoxyarteannuin B in the HAP chemotype .科学的研究の応用

Antioxidant Properties and Therapeutic Potential

- Antioxidant and Therapeutic Roles : Alpha-Epoxydihydroartemisinic acid, like alpha-lipoic acid, exhibits significant antioxidant properties. These properties contribute to its potential as a therapeutic agent for chronic diseases. Its antioxidant capacity allows it to act as a biological antioxidant, metal chelator, and modulator of signaling transduction pathways (Gomes & Negrato, 2014).

Inhibition of Inflammatory Responses

- Modulation of Immune Responses : Compounds like ethyl pyruvate, derived from alpha-oxo-carbonic acids, demonstrate the potential to modulate immune responses, highlighting the broader impact of related compounds like Alpha-Epoxydihydroartemisinic acid. These compounds can suppress the production of pro-inflammatory cytokines and alter the expression of immune receptors, indicating their role in immune system regulation (Hollenbach et al., 2008).

Potential in Cancer Therapy

- Apoptosis Induction in Cancer Cells : Similar to alpha-lipoic acid, Alpha-Epoxydihydroartemisinic acid may have potential in inducing apoptosis in cancer cells. Alpha-lipoic acid has been shown to induce apoptosis in hepatoma cells, suggesting a possible pathway for Alpha-Epoxydihydroartemisinic acid in cancer therapy (Simbula et al., 2007).

Synthesis and Industrial Application

- Synthesis for Bioactive Molecules : The synthesis of Alpha-Epoxydihydroartemisinic acid can play a crucial role in the construction of bioactive chiral molecules. Its role in the asymmetric synthesis of dihydroartemisinic acid, a key intermediate in antimalarial drug synthesis, underscores its importance in pharmaceutical manufacturing (Li et al., 2016).

Role in Neuroprotection and Diabetes Management

- Neuroprotective and Antidiabetic Effects : Alpha-lipoic acid, closely related to Alpha-Epoxydihydroartemisinic acid, has shown effectiveness in managing diabetic neuropathy and enhancing insulin sensitivity. This suggests potential applications of Alpha-Epoxydihydroartemisinic acid in similar domains (Evans & Goldfine, 2000).

Potential in Antioxidant Therapy

- Antioxidant Therapy and Protective Effects : Studies have shown the protective effects of antioxidants like alpha-lipoic acid against cellular injury, indicating a potential pathway for Alpha-Epoxydihydroartemisinic acid in antioxidant therapy and protection against oxidative stress (Cai et al., 2013).

Safety And Hazards

特性

IUPAC Name |

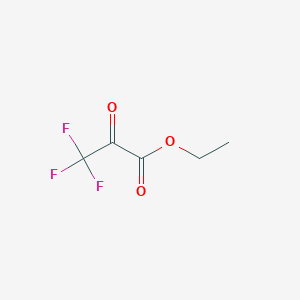

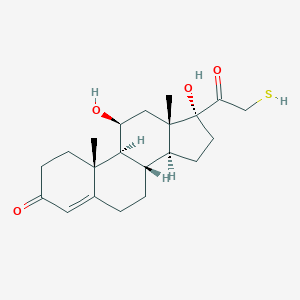

(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUVDMZCZGVCDC-KRIXLRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Epoxydihydroartemisinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)

![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)